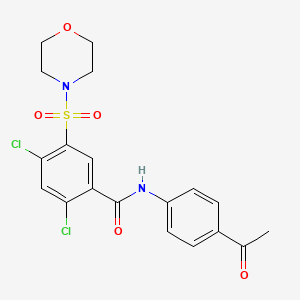![molecular formula C16H14F3NO2 B5984973 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5984973.png)
2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as ML352, is a small molecule that has been developed as a potential treatment for various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its ability to target specific proteins and signaling pathways in cells. 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer growth, inflammation, and neurodegeneration. By targeting these specific proteins, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide can modulate cellular signaling pathways, leading to therapeutic benefits.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects in cells and animal models. In cancer cells, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer growth. In inflammation models, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In neurological disorder models, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to improve cognitive function and reduce neuroinflammation, leading to potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide for lab experiments is its high purity and yield, making it a suitable compound for scientific research. 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide also has a unique chemical structure and mechanism of action, making it a potential candidate for drug development. However, one of the limitations of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide research, including its potential use as a therapeutic agent in cancer, inflammation, and neurological disorders. 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide can also be used as a tool compound for studying specific signaling pathways and proteins in cells. In addition, future research can focus on optimizing the synthesis of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide to improve its solubility and bioavailability, making it a more suitable compound for drug development.
Conclusion:
In conclusion, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a small molecule that has gained significant attention in the scientific community for its potential therapeutic benefits in various diseases. The synthesis method of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research. 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has a unique chemical structure and mechanism of action, making it a potential candidate for drug development. Future research can focus on optimizing the synthesis of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide and studying its potential therapeutic benefits in various diseases.
Synthesemethoden
The synthesis of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 2-methoxybenzaldehyde with 2-bromoacetophenone to form 2-(2-methoxyphenyl)acetophenone. This intermediate is then reacted with 3-(trifluoromethyl)aniline in the presence of a base to form 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide. The synthesis of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been studied extensively for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-14-8-3-2-5-11(14)9-15(21)20-13-7-4-6-12(10-13)16(17,18)19/h2-8,10H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMNGWBJQIRQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5984904.png)

![N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5984929.png)
![5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5984934.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5984935.png)
![7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984937.png)
![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984954.png)
![N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5984955.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5984963.png)

![1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5985008.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol](/img/structure/B5985009.png)